4-Amino-N-(4-phenoxyphenyl)benzamide, also known as ICA-105574 (ICA), is a chemical compound identified as a potent and efficacious activator of the human ether-à-go-go-related gene 1 (hERG1) potassium channel. [] This channel plays a crucial role in regulating the heart's electrical activity by influencing the duration of the cardiac action potential. [] Dysfunctional hERG1 channels, either due to inherited mutations or drug-induced blockade, can lead to a potentially fatal heart rhythm disorder known as long QT syndrome (LQTS). [] Therefore, research on hERG1 activators like ICA holds significant promise for developing novel therapeutic strategies for LQTS.
4-Amino-N-(4-phenoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by an amino group and a phenoxyphenyl moiety, which contributes to its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural similarity to other bioactive molecules and its potential applications in various therapeutic areas.
4-Amino-N-(4-phenoxyphenyl)benzamide is classified as an organic compound, specifically a substituted benzamide. Its structure includes an amine group, making it a candidate for further modifications to enhance its biological activity.
The synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide can be achieved through several methods, including:
In a typical synthesis pathway, an aromatic amine is reacted with an acylating agent (such as benzoyl chloride) to form the amide bond. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular formula of 4-amino-N-(4-phenoxyphenyl)benzamide is . Its structure features:
This arrangement allows for potential interactions with biological targets, making it a subject of interest in drug design .
4-Amino-N-(4-phenoxyphenyl)benzamide can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (like temperature and solvent) to proceed efficiently. For instance, coupling reactions might involve palladium catalysts under inert atmospheres to prevent oxidation.
The mechanism of action for 4-amino-N-(4-phenoxyphenyl)benzamide primarily relates to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes. For example, derivatives of this compound have been studied for their inhibitory effects on DNA methyltransferases, which play a role in gene regulation and cancer progression .
Studies indicate that modifications on the benzamide structure can significantly alter its binding affinity and selectivity towards target enzymes, demonstrating the importance of structure-activity relationships in drug design.
Relevant data about its physical properties can be obtained from spectral analysis techniques such as Infrared (IR) spectroscopy and NMR .
4-Amino-N-(4-phenoxyphenyl)benzamide has several scientific applications:
Research continues into optimizing this compound's efficacy and safety profile for therapeutic use .
The compound is systematically named 4-amino-N-(4-phenoxyphenyl)benzamide according to IUPAC conventions [2] [7]. This name precisely describes its core structure: a benzamide group substituted with an amino moiety at the para-position (4-amino), linked via a carbonyl group to a 4-phenoxyphenyl ring.
Synonyms are extensively documented across chemical databases and commercial catalogs, including:
Table 1: Synonym Compendium for 4-amino-N-(4-phenoxyphenyl)benzamide
| Synonym Type | Identifier |
|---|---|
| IUPAC Name | 4-amino-N-(4-phenoxyphenyl)benzamide |
| Commercial Codes | sc-315879 (Santa Cruz Biotechnology) [4] |
| Multilingual Names | 4-Amino-N-(4-phénoxyphényl)benzamide (French) [3] |
| Alternative Formulations | (4-aminophenyl)-N-(4-phenoxyphenyl)carboxamide [3] |
The molecular formula C₁₉H₁₆N₂O₂ is consistently reported [1] [3] [4], with a monoisotopic mass of 304.121178 Da and an average mass of 304.349 g/mol [2] [3]. Key structural descriptors include:
N(C(C1=CC=C(C=C1)N)=O)C1=CC=C(OC2=CC=CC=C2)C=C1 [2] OTPUIPZIPYDMAC-UHFFFAOYSA-N [2] [3] InChI=1S/C19H16N2O2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,20H2,(H,21,22) [2] The molecule comprises three distinct units:
Table 2: Atomic Composition and Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₂ |
| Exact Mass | 304.121178 Da [2] |
| Hydrogen Bond Donors | 2 (NH₂ and CONH) [3] |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, ether O, CONH) [3] |
| Rotatable Bonds | 5 [3] |
| Topological Polar Surface Area | 64.7 Ų [3] |
The compound’s unique CAS Registry Number 307330-41-2 serves as its universal chemical fingerprint [4] [6] [7]. This identifier anchors cross-referencing across scientific platforms:
Commercial suppliers like AKSci (Cat# 1074CD) and BLD Pharm utilize the CAS number for inventory tracking, typically specifying purity ≥95% [6] [7]. Database entries further confirm the absence of chiral centers and salt forms, indicating the compound is typically handled as a free base [3] [6].
Table 3: Cross-Platform Chemical Identifiers
| Database | Identifier |
|---|---|
| CAS Registry | 307330-41-2 [4] [7] |
| PubChem | CID 684065 [1] |
| ChemSpider | 595919 [3] |
| ChemDiv Screening | Not applicable (compound-specific ID absent) [5] |
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8